Isozyme Selectivity: Dorzolamide's High CA-II/CA-I Inhibition Ratio vs. Oral CA Inhibitors
Dorzolamide hydrochloride demonstrates a marked selectivity for human carbonic anhydrase II (CA-II) over CA-I, with an IC50 for CA-II of 0.18 nM compared to 600 nM for CA-I, representing a selectivity ratio of approximately 3300-fold [1]. In contrast, oral CA inhibitors like acetazolamide and methazolamide exhibit less pronounced selectivity, inhibiting CA-I to a greater degree, which contributes to their systemic side effect profiles [2]. This high CA-II selectivity is a key differentiator for topical application, as it targets the isozyme primarily responsible for aqueous humor secretion while minimizing inhibition of CA-I in red blood cells and other tissues.
| Evidence Dimension | In vitro inhibition potency (IC50) for human CA-II vs. CA-I |
|---|---|
| Target Compound Data | CA-II IC50 = 0.18 nM; CA-I IC50 = 600 nM |
| Comparator Or Baseline | Acetazolamide and Methazolamide (reported as stronger CA-I inhibitors than dorzolamide) |
| Quantified Difference | Dorzolamide's CA-II/CA-I IC50 ratio is approximately 1:3333; Acetazolamide and methazolamide show lower selectivity, with higher relative CA-I inhibition. |
| Conditions | In vitro enzyme inhibition assays using purified human CA isozymes. |
Why This Matters
For research applications requiring selective CA-II inhibition with minimal off-target CA-I activity, dorzolamide provides a superior profile, reducing the risk of confounding systemic effects in in vivo models.
- [1] Kobayashi M, Naito K. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi. 2000 Jun;115(6):323-8. View Source
- [2] Balfour JA, Wilde MI. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs Aging. 1997 May;10(5):384-403. View Source
